molecular formula C7H3ClF3I B3338276 4-Chloro-2-iodobenzotrifluoride CAS No. 873840-42-7

4-Chloro-2-iodobenzotrifluoride

Cat. No.: B3338276
CAS No.: 873840-42-7
M. Wt: 306.45
InChI Key: JVKIDYOAEIQDFD-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzotrifluoride is an organic compound with the molecular formula C7H3ClF3I. It is a derivative of benzotrifluoride, where the benzene ring is substituted with chlorine and iodine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-iodobenzotrifluoride can be synthesized through several methods. One common method involves the iodination of 4-chlorobenzotrifluoride. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom into the benzene ring.

Another method involves the use of 3-amino-4-chlorobenzotrifluoride as a starting material. This compound undergoes diazotization followed by iodination to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products

The major products formed from these reactions include various substituted benzotrifluorides, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

4-Chloro-2-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-chloro-2-iodobenzotrifluoride is primarily based on its ability to undergo various chemical reactions. The presence of both chlorine and iodine atoms in the benzene ring makes it a versatile intermediate for further functionalization. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-iodobenzotrifluoride is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and versatility in chemical synthesis. This dual substitution allows for a wide range of chemical transformations, making it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

4-chloro-2-iodo-1-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKIDYOAEIQDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739647
Record name 4-Chloro-2-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873840-42-7
Record name 4-Chloro-2-iodo-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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